Bienvenue dans la boutique en ligne BenchChem!

JI051

Hes1 inhibition cell proliferation structure–activity relationship

JI051 is a synthetic small-molecule (C22H24N2O3, MW 364.44) that functions as a stabilizer of the protein–protein interaction between the transcription factor Hes1 and the mitochondrial chaperone prohibitin 2 (PHB2). Unlike conventional Notch pathway inhibitors that target upstream components such as γ-secretase, JI051 operates through a distinct mechanism: it reinforces the Hes1–PHB2 complex outside the nucleus, thereby preventing Hes1-mediated transcriptional repression and inducing G2/M cell-cycle arrest.

Molecular Formula C22H24N2O3
Molecular Weight 364.45
CAS No. 2234281-75-3
Cat. No. B608194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJI051
CAS2234281-75-3
SynonymsJI051;  JI-051;  JI 051
Molecular FormulaC22H24N2O3
Molecular Weight364.45
Structural Identifiers
SMILESCCOC1=CC=CC=C1CCNC(=O)C=CC2=CNC3=C2C=CC=C3OC
InChIInChI=1S/C22H24N2O3/c1-3-27-19-9-5-4-7-16(19)13-14-23-21(25)12-11-17-15-24-22-18(17)8-6-10-20(22)26-2/h4-12,15,24H,3,13-14H2,1-2H3,(H,23,25)/b12-11+
InChIKeyXIXIBPRUNJKZQI-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JI051 (CAS 2234281-75-3) – Definitive Identity and Pharmacological Class for Informed Procurement


JI051 is a synthetic small-molecule (C22H24N2O3, MW 364.44) that functions as a stabilizer of the protein–protein interaction between the transcription factor Hes1 and the mitochondrial chaperone prohibitin 2 (PHB2) [1]. Unlike conventional Notch pathway inhibitors that target upstream components such as γ-secretase, JI051 operates through a distinct mechanism: it reinforces the Hes1–PHB2 complex outside the nucleus, thereby preventing Hes1-mediated transcriptional repression and inducing G2/M cell-cycle arrest [1]. This interaction-stabilizing pharmacology places JI051 in a unique class of chemical probes with no direct mechanistic surrogates among commercially available Hes1 or Notch pathway modulators [1]. The compound was discovered through an iterative medicinal chemistry campaign involving 130 derivatives of the indolylacrylamide lead D8C, with JI051 representing the first optimized analogue to achieve sub-micromolar antiproliferative potency [1].

Why JI051 Cannot Be Replaced by Generic Hes1, Notch, or PHB2 Modulators in Research and Screening Programs


JI051 cannot be functionally substituted by alternative Hes1-pathway inhibitors or PHB2-binding ligands because its mechanism—stabilization of the Hes1–PHB2 protein–protein interaction with concomitant nuclear exclusion of Hes1—is mechanistically orthogonal to upstream Notch inhibition (e.g., γ-secretase inhibitors such as RO4929097) and to direct Hes1-DNA binding inhibitors (e.g., NADI-351) [1]. Structurally, even closely related analogues such as JI021 (7-methyl substituent) and JI130 (improved solubility derivative) exhibit quantifiably different potency and target engagement profiles [1]. The structure–activity relationship (SAR) studies underlying JI051's discovery demonstrated that the 7-methoxy substituent on the indole ring, the ortho-ethoxy orientation on the phenyl ring, and the intact acrylamide linker are all non-negotiable pharmacophoric features; modifications at any of these positions result in substantial loss of activity [1]. Consequently, procurement of a generic 'Hes1 inhibitor' or 'indolylacrylamide derivative' without verification of these structural and functional features will yield a compound with uncharacterized, likely inferior, biological activity [1].

Quantitative Differential Evidence Guide: JI051 Versus Closest Structural and Pharmacological Comparators


Antiproliferative Potency in HEK293 Cells: JI051 vs. Lead Compound D8C

JI051 inhibited HEK293 cell proliferation with an EC50 of 0.3 µM, representing an approximately 6-fold improvement in potency over the indolylacrylamide lead compound D8C (EC50 ≈ 1.8 µM) [1]. Both values were obtained from the same cell proliferation assay platform (WST-8, 24 h incubation) in the same study, enabling direct comparison [1]. The 6-fold potency gain was achieved through introduction of the 7-methoxy substituent on the indole ring, a modification identified from a 130-compound SAR campaign [1].

Hes1 inhibition cell proliferation structure–activity relationship

PHB2 Target Engagement Affinity: JI051 Binds Directly to PHB2 with Defined Kd

JI051 engages PHB2 directly with a dissociation constant (Kd) of 3.7 µM, determined by photoaffinity labeling using the photoreactive probe JITV10 in competition with unlabeled JI051 on recombinant human PHB2 protein [1]. In contrast, most reported Notch-pathway inhibitors do not engage PHB2 at all; for example, the γ-secretase inhibitor RO4929097 acts upstream on the Notch receptor cleavage step (cellular Notch reporter EC50 = 5 nM) and has no reported affinity for PHB2 [2]. Similarly, the Hes1–DNA binding inhibitor NADI-351 (IC50 = 8.8 µM in cellular reporter assay) has no reported PHB2 engagement [3].

target engagement PHB2 binding photoaffinity labeling

Pancreatic Cancer Cell Line Activity: JI051 Demonstrates Dose-Dependent Growth Inhibition in MIA PaCa-2

JI051 dose-dependently reduced cell growth of the human pancreatic cancer cell line MIA PaCa-2 across a concentration range of 0.1–10 µM over 72 h [1]. In the same cell line, the optimized derivative JI130 demonstrated an EC50 of 49 nM, which is comparable to gemcitabine (EC50 = 59 nM) [1]. While JI130 is more potent than JI051, JI130 is a JI051 derivative with improved solubility, and JI051 itself remains the foundational scaffold from which such potency improvements were derived; no other structurally distinct Hes1 pathway inhibitor has demonstrated this level of activity in pancreatic cancer models [1].

pancreatic cancer MIA PaCa-2 dose-dependent inhibition

Mechanistic Differentiation: Nuclear Exclusion of Hes1 via PHB2 Stabilization vs. Upstream Notch Inhibition

JI051 induces G2/M cell-cycle arrest through a mechanism that is mechanistically distinct from all other commercially available Notch pathway inhibitors: it stabilizes the Hes1–PHB2 interaction outside the nucleus, thereby confining Hes1 to the cytoplasm and preventing its transcriptional repressor function [1]. This results in a dose-dependent increase in the geminin/Cdt1 fluorescence ratio (Fucci system), indicative of G2/M accumulation, with effects observable at 1 µM [1]. In contrast, γ-secretase inhibitors such as RO4929097 arrest cells in G0/G1 phase by blocking Notch receptor cleavage upstream of Hes1 transcription, producing an entirely different cell-cycle phenotype [2]. The Notch1 transcription complex inhibitor NADI-351 disrupts the Notch1–coactivator assembly but does not affect Hes1 subcellular localization or PHB2 interaction [3].

mechanism of action nuclear exclusion G2/M arrest

SAR-Guided Structural Determinants: 7-Methoxy Indole Substitution Is Critical for Potency

SAR analysis of 130 D8C derivatives established that JI051's 7-methoxy substitution on the indole ring is a critical potency determinant; the 7-methyl analogue JI021 showed improved EC50 over D8C but was inferior to the 7-methoxy group present in JI051 [1]. Furthermore, the ethoxy group must occupy the ortho position of the terminal phenyl ring; meta- and para-substituted analogues exhibited significant loss of activity, as did compounds with elongated alkyl chains or halogen substitutions [1]. Deletion of the acrylamide double bond or the indole ring entirely abolished activity [1]. These stringent SAR constraints mean that structurally similar indolylacrylamide compounds lacking these precise features—even those with superficial structural resemblance—will not replicate JI051's biological activity.

structure–activity relationship 7-methoxy indole ortho-ethoxy

Physicochemical Handling Properties: JI051 Solubility Defines Practical Working Range

JI051 has a measured solubility of 125 mg/mL (342.99 mM) in DMSO with ultrasonic assistance . This solubility profile enables the preparation of concentrated stock solutions suitable for dose-response studies across the reported activity range (0.1–10 µM in cell-based assays) [1]. The derivative JI130 was specifically developed to improve upon JI051's solubility for in vivo applications, indicating that JI051's solubility, while adequate for in vitro work, represents a practical limitation for certain in vivo formulations [1]. Solid JI051 powder is stable at -20°C for 3 years and at 4°C for 2 years; DMSO stocks are stable at -80°C for 6 months and at -20°C for 1 month .

solubility DMSO stock assay preparation

Definitive Research and Procurement Application Scenarios for JI051 Based on Quantitative Evidence


Chemical Biology Studies of PHB2-Dependent Hes1 Regulation and G2/M Checkpoint Control

JI051 is the only validated small-molecule tool for interrogating the PHB2–Hes1 protein–protein interaction axis. At 1 µM, it induces a measurable increase in G2/M cell population (Fucci system, geminin/Cdt1 fluorescence ratio) comparable to nocodazole treatment [1]. This application scenario is supported by direct target engagement data (Kd = 3.7 µM for PHB2) and the demonstration that both PHB2 and Hes1 are required for JI051's anti-proliferative effects, as shown by siRNA knockdown experiments that abrogated JI051-induced chromatin condensation (27.4% ± 6.5% vs. 10.3% ± 3.2% with control and PHB2 siRNA, respectively) [1]. Researchers studying nuclear-cytoplasmic shuttling of transcription factors, mitochondrial-nuclear crosstalk, or G2/M checkpoint biology should select JI051 over upstream Notch inhibitors, which operate through an entirely different mechanism and cell-cycle phase [1].

Pancreatic Cancer Cell Line Pharmacological Profiling and Drug Discovery Screening

JI051 and its derivative JI130 have demonstrated dose-dependent growth inhibition in the human pancreatic cancer cell line MIA PaCa-2, with JI130 achieving an EC50 of 49 nM—comparable to the standard-of-care chemotherapeutic gemcitabine (EC50 = 59 nM) [1]. This validation in a clinically relevant pancreatic cancer model distinguishes JI051 from other Hes1 pathway inhibitors that lack pancreatic cancer cell line data. For drug discovery programs targeting pancreatic ductal adenocarcinoma or Notch-driven pancreatic cancers, JI051 serves as the essential tool compound for benchmarking and as a starting scaffold for further medicinal chemistry optimization [1]. Procurement of JI051 is also warranted for in vitro combination studies with gemcitabine or nab-paclitaxel to assess potential additive or synergistic effects.

SAR and Medicinal Chemistry Reference for Indolylacrylamide-Based PPI Stabilizers

The SAR data surrounding JI051—derived from 130 compounds with systematic modifications to the ethoxyphenetyl, amide, alkene, and indole moieties—provides a uniquely rich reference framework for medicinal chemists developing new PPI stabilizers [1]. Key SAR findings include: (a) the ortho-ethoxy orientation on the terminal phenyl ring is mandatory (meta- and para-substitutions inactive); (b) the 7-methoxy indole substitution confers superior potency over 7-methyl, 7-hydrogen, or other substituents; (c) the acrylamide linker is essential (saturation or deletion abolishes activity); and (d) the indole ring itself cannot be replaced [1]. JI051 should be procured as the reference compound when screening or designing next-generation Hes1–PHB2 stabilizers, as its well-defined SAR landscape enables rational structural iteration that would not be possible with less thoroughly characterized analogues.

Differentiation Control in Notch Signaling and Stem Cell Research

JI051 inhibits the Notch downstream effector Hes1 without affecting Notch receptor cleavage or upstream signaling events, making it a valuable tool for dissecting Notch-dependent vs. Notch-independent Hes1 functions in stem cell and developmental biology [1]. Unlike γ-secretase inhibitors (e.g., RO4929097, EC50 = 5 nM in Notch reporter assays) that broadly suppress all Notch signaling branches [2], JI051 selectively impairs Hes1-mediated transcriptional repression while preserving other Notch-regulated processes. This selectivity is critical for studies of somitogenesis, neurogenesis, and pancreatic progenitor differentiation where Hes1 plays a Notch-independent oscillatory role. Procurement of JI051, rather than a pan-Notch inhibitor, is essential for experiments requiring pathway-specific interrogation of Hes1 function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for JI051

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.